molecular formula C19H15NO3S2 B2724873 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide CAS No. 2097900-67-7

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide

Cat. No.: B2724873
CAS No.: 2097900-67-7
M. Wt: 369.45
InChI Key: ZRLVGSPIJCWPSY-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide is a synthetic compound featuring a benzofuran-2-carboxamide core linked via a 2-hydroxyethyl chain to a 2,2'-bithiophene moiety.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S2/c21-13(16-7-8-18(25-16)17-6-3-9-24-17)11-20-19(22)15-10-12-4-1-2-5-14(12)23-15/h1-10,13,21H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLVGSPIJCWPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene and benzofuran intermediates. The bithiophene moiety can be synthesized through cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of 2-halo thiophenes with boronic acids under palladium catalysis . The benzofuran carboxamide can be prepared through the cyclization of appropriate precursors followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cross-coupling reactions and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or iodine can be used under mild conditions to introduce halogen atoms into the thiophene rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bithiophene moiety can facilitate electron transport, making the compound useful in organic electronics .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituents Biological Activity (if reported) Source
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide Benzofuran + Bithiophene Hydroxyethyl linker Not reported in evidence N/A
5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene (Compound 1, ) Bithiophene 4-Hydroxy-3-methoxybutynyl Anti-inflammatory (RAW 264.7 cells)
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (Compound 14, ) Bithiophene 4-Hydroxybutynyl Anti-inflammatory (RAW 264.7 cells)
N-(2H-1,3-Benzodioxol-5-yl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide Benzofuran + Benzodioxole Thiophene-2-amido substituent Not reported in evidence
Key Observations:

Bithiophene Derivatives : Compounds 1 and 14 () share the bithiophene core but lack the benzofuran-carboxamide moiety. Their anti-inflammatory activity in LPS-stimulated RAW 264.7 cells (via nitrite inhibition) suggests that hydroxyalkyl substituents enhance bioactivity . The target compound’s hydroxyethyl group may similarly improve solubility and target interaction compared to methoxy or acetyl groups in other analogs.

The thiophene-2-amido substituent introduces hydrogen-bonding capacity, contrasting with the target compound’s hydroxyethyl linker .

Electronic and Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound likely improves water solubility compared to lipophilic substituents (e.g., methoxy or acetyl groups in compounds). This is critical for bioavailability.
  • Conjugation : The bithiophene-benzofuran system may exhibit stronger π-conjugation than benzodioxole-based analogs, affecting charge transfer and redox behavior.

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. Characterized by the presence of a bithiophene moiety, a hydroxyethyl group, and a carboxamide functional group, this compound is classified as a thiophene derivative. Its molecular formula and weight are significant for understanding its interactions and effects in biological systems.

Molecular Structure and Properties

The molecular structure of this compound can be illustrated as follows:

Molecular Formula C18H19N O3S2\text{Molecular Formula C}_{18}\text{H}_{19}\text{N O}_3\text{S}_2
Molecular Weight 335 45 g mol\text{Molecular Weight 335 45 g mol}

This compound's unique arrangement allows for specific interactions with biological targets, primarily through π–π stacking and hydrogen bonding due to the functional groups present.

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various molecular targets. Research indicates potential applications in:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The bithiophene moiety may enhance these effects through electronic interactions with microbial membranes.
  • Anti-inflammatory Properties : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other benzofuran derivatives that have been documented for their anti-inflammatory activities.

The mechanism by which this compound exerts its biological effects involves:

  • π–π Stacking Interactions : The bithiophene unit allows for stacking interactions with nucleic acids or proteins, potentially influencing their conformation and function.
  • Hydrogen Bonding : The hydroxyethyl and carboxamide groups facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, revealing insights into its potential biological applications:

StudyFindings
Antimicrobial Properties Demonstrated activity against Gram-positive bacteria; further studies needed to explore efficacy against resistant strains.
Anti-inflammatory Mechanisms Inhibition of COX enzymes observed in preliminary assays; suggests potential for development as an anti-inflammatory agent.
Cellular Interaction Studies Binding assays indicate high affinity for certain protein targets; further research required to elucidate specific interactions.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on various thiophene derivatives indicated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology involved disk diffusion assays and minimum inhibitory concentration (MIC) determinations.
  • Case Study on Anti-inflammatory Effects :
    • In vitro assays demonstrated that the compound inhibited prostaglandin synthesis in macrophage cultures, suggesting its potential as a therapeutic agent for inflammatory diseases.

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